

Health and Safety Data for Diisopentyl Phthalate-d4: A Technical Guide

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Compound of Interest

Compound Name: *Diisopentyl Phthalate-d4*

Cat. No.: *B585366*

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Disclaimer: Specific health and safety data for **Diisopentyl Phthalate-d4** (CAS 1346597-80-5) is not readily available in public literature and safety data sheets. **Diisopentyl Phthalate-d4** is a deuterated form of Diisopentyl Phthalate (DiPeP) and is often used as an internal standard in analytical studies. It is reasonably assumed that the toxicological properties of the deuterated compound are comparable to its non-deuterated analogue. Therefore, this guide summarizes the available health and safety information for Diisopentyl Phthalate (DiPeP), which should be considered relevant for its deuterated form.

Diisopentyl Phthalate (DiPeP) is a phthalate ester that has been identified as a reproductive and developmental toxicant.^{[1][2]} It is recognized for its potential to cause fetotoxicity, embryoletality, and teratogenicity.^{[1][3]} This technical guide provides a summary of the available health and safety data, experimental protocols from key studies, and visual representations of associated biological pathways.

Physicochemical and Safety Data

The following tables summarize the known physicochemical properties and hazard information for Diisopentyl Phthalate.

Table 1: Physicochemical Properties of **Diisopentyl Phthalate-d4**

Property	Value	Reference
CAS Number	1346597-80-5	[3] [4]
Molecular Formula	C ₁₈ H ₂₂ D ₄ O ₄	[3] [4]
Molecular Weight	310.42 g/mol	[4]
Appearance	Clear Pale Yellow Oil	[3]
Storage	2-8°C Refrigerator	[3]

Table 2: Hazard Identification and Precautionary Statements for Diisopentyl Phthalate

Hazard Statement	GHS Classification	Precautionary Statement Examples	Reference
Harmful if swallowed.	Acute Tox. 4	P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[5]
May damage fertility or the unborn child.	Repr. 2	P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up.	[5]
Very toxic to aquatic life.	Aquatic Acute 1	P273: Avoid release to the environment. P391: Collect spillage.	[5]
May cause long lasting harmful effects to aquatic life.	---	P273: Avoid release to the environment.	

Experimental Protocols and Findings

Several studies have investigated the toxicological effects of Diisopentyl Phthalate, primarily focusing on its anti-androgenic and reproductive effects in animal models.

Study 1: Effects of DiPeP Exposure During Gestation and Lactation in Rats

- Objective: To evaluate the effects of DiPeP exposure during critical developmental periods on hormone-dependent behaviors and hormone receptor expression in rats.[\[6\]](#)
- Methodology:
 - Animal Model: Pregnant Wistar rats.[\[6\]](#)
 - Dosing: Oral gavage with DiPeP at doses of 1, 10, or 100 mg/kg/day or canola oil (vehicle) from gestational day 10 to post-natal day 21.[\[6\]](#)[\[7\]](#)
 - Behavioral Tests: Male offspring were subjected to a battery of tests including elevated plus maze, play behavior, partner preference, and sexual behavior.[\[6\]](#)[\[7\]](#)
 - Gene Expression Analysis: Hypothalamus and pituitary tissues were collected from male offspring on post-natal days 60-65 and 145-160 to quantify mRNA expression of aromatase, androgen receptor (Ar), and estrogen receptors α (Esr1) and β (Esr2) using real-time quantitative PCR (RT-qPCR).[\[6\]](#)[\[7\]](#)
- Key Findings:
 - Male rats exposed to 1 and 10 mg/kg/day of DiPeP showed no preference for a female stimulus rat in the partner preference test.[\[6\]](#)[\[7\]](#)
 - The 1 mg/kg/day DiPeP group exhibited a significant increase in mount and penetration latencies during mating.[\[6\]](#)[\[7\]](#)
 - A decrease in pituitary Esr1 expression was observed in all DiPeP-treated groups.[\[6\]](#)[\[7\]](#)
 - Hypothalamic Esr1 expression was reduced in the 10 mg/kg/day DiPeP group.[\[6\]](#)[\[7\]](#)

Study 2: In Utero and Lactational Exposure to DiPeP and its Antiandrogenic Effects

- Objective: To examine the effects of in utero and lactational DiPeP exposure on male rat reproductive development and function, including gene expression of steroidogenic proteins in fetal testes.[8]
- Methodology:
 - Prenatal Experiment: Pregnant Wistar rats were orally exposed to DiPeP at 0, 125, 250, and 500 mg/kg/day from gestation day 14-18. Fetal testes were analyzed for the expression of genes involved in steroidogenesis (Star, Cyp11a1, Cyp17a1, Cyp19a1), Insl3, and hormone receptors (Ar, Esr1, Esr2, Gper1) via RT-qPCR.[8]
 - Postnatal Experiment: Pregnant rats were orally exposed to DiPeP at 1, 10, 100, and 300 mg/kg/day from gestation day 10 to postnatal day 21. Male offspring were evaluated for reproductive and antiandrogenic effects.[8]
- Key Findings:
 - DiPeP lowered the mRNA levels of key steroidogenic proteins, corroborating previous findings of reduced fetal testosterone production.[8]
 - Fetal testis transcript levels of Insl3 were also decreased.[8]
 - Postnatal exposure resulted in typical "phthalate syndrome" effects, including reduced anogenital distance at the highest dose and decreased weight of seminal vesicles at doses of 10 mg/kg/day and above.[8]
 - Signs of fetal toxicity were observed at the highest dose.[8]

Study 3: Dose-Response Assessment of DiPeP on Fetal Rat Testis

- Objective: To determine the dose-response relationship of DiPeP on testosterone production and morphogenesis of the late-gestation fetal rat testis.[9]
- Methodology:
 - Animal Model: Timed pregnant Sprague Dawley rats.[9]

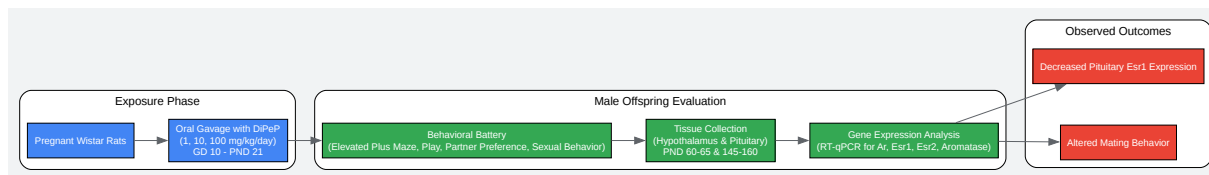
- Dosing: Oral gavage with DiPeP at 0, 1, 11, 33, 100, or 300 mg/kg/day from gestational day 17-21.[9]
- Endpoints: Fetal testicular testosterone production, multinucleated germ cell (MNG) density, and gene expression were analyzed.[9]
- Key Findings: The study aimed to identify the most sensitive endpoints to DiPeP exposure and the transcriptomic processes initiated at the lowest doses.[9] Phthalates, in general, are known to induce MNGs in the fetal testis.[9]

Study 4: Toxicity of DiPeP in Zebrafish Embryos and Larvae

- Objective: To evaluate the toxicity of Di-n-butyl phthalate (DBP) and Diisopentyl Phthalate (DiPeP), and their mixture, on zebrafish embryos and larvae.[10]
- Methodology:
 - Animal Model: Zebrafish (*Danio rerio*) embryos and larvae.[10]
 - Exposure: Organisms were exposed to DiPeP at concentrations ranging from 0.001 to 0.125 mg/L.[10]
 - Endpoints: Mortality, embryo malformations, neurotoxicity, oxidative stress, and genotoxicity were assessed.[10]
- Key Findings:
 - DiPeP induced mortality at the highest concentration of 0.125 mg/L.[10]
 - Embryo malformations, such as pericardial edema and yolk sac edema, were observed at concentrations of 0.031 mg/L and higher.[10]

Visualizations

The following diagrams illustrate the logical flow of experimental designs and the potential signaling pathways affected by Diisopentyl Phthalate exposure based on the reviewed literature.



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Caption: Experimental workflow for studying the effects of DiPeP on rat behavior.

Caption: Proposed anti-androgenic signaling pathway of Diisopentyl Phthalate.

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